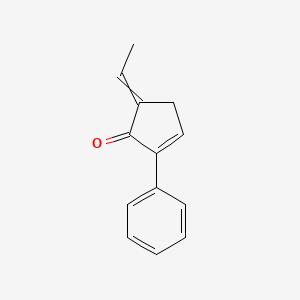
5-Ethylidene-2-phenylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylidene-2-phenylcyclopent-2-en-1-one is an organic compound with the molecular formula C13H12O It is a derivative of cyclopentenone, featuring an ethylidene group and a phenyl group attached to the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-2-phenylcyclopent-2-en-1-one typically involves the aldol condensation reaction. One common method is the reaction between benzaldehyde and ethylidene cyclopentanone under basic conditions. The reaction proceeds as follows:
Reactants: Benzaldehyde and ethylidene cyclopentanone.
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Solvent: An organic solvent like ethanol or methanol.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylidene-2-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phenylcyclopentanone or phenylcyclopentanoic acid.
Reduction: Formation of phenylcyclopentanol or ethylcyclopentane.
Substitution: Formation of brominated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
5-Ethylidene-2-phenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Ethylidene-2-phenylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
Cyclopentenone Derivatives: Compounds with similar cyclopentene rings but different substituents.
Uniqueness
5-Ethylidene-2-phenylcyclopent-2-en-1-one is unique due to its combination of an ethylidene group and a phenyl group on the cyclopentene ring
Propiedades
Número CAS |
89868-72-4 |
|---|---|
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
5-ethylidene-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H12O/c1-2-10-8-9-12(13(10)14)11-6-4-3-5-7-11/h2-7,9H,8H2,1H3 |
Clave InChI |
PHPBNNREYDZIPE-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CC=C(C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)
![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)
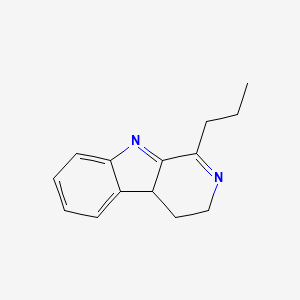


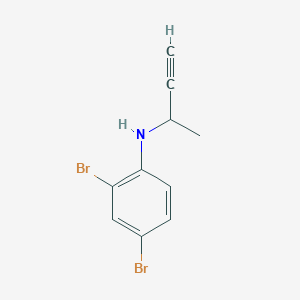
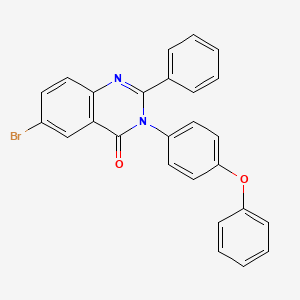
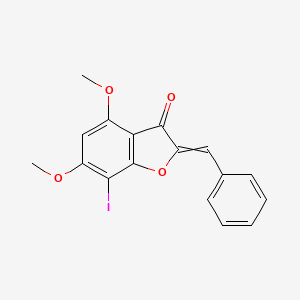
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)
![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)

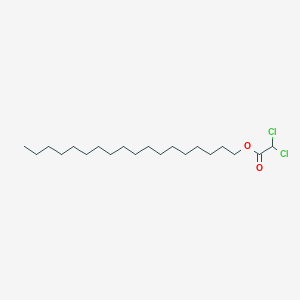
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
stannane](/img/structure/B14374678.png)
